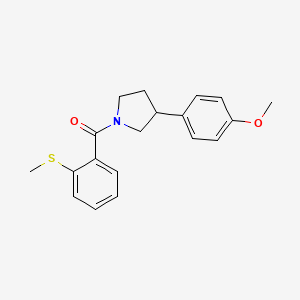![molecular formula C21H17N3O4S B2622868 Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021260-16-1](/img/structure/B2622868.png)
Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[2,1-b]thiazole core structure imparts unique chemical and biological properties to the compound.
作用机制
Target of Action
Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a compound that has been synthesized and evaluated for its biological activity Similar compounds have been found to have antimycobacterial properties , suggesting that it may target proteins or enzymes essential for the survival of mycobacteria.
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of essential biological processes
Biochemical Pathways
Similar compounds have been found to have antimycobacterial properties , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacteria.
Pharmacokinetics
The compound was designed and in silico admet predicted , suggesting that it may have favorable pharmacokinetic properties
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have potent antimycobacterial effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
生化分析
Biochemical Properties
Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . This inhibition is achieved through binding interactions that disrupt the enzyme’s normal function, thereby exerting an antimicrobial effect. Additionally, the compound’s interaction with other biomolecules, such as DNA and RNA, can lead to alterations in gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular proliferation . Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the energy balance within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity . For example, its binding to pantothenate synthetase results in enzyme inhibition, which disrupts the biosynthesis of coenzyme A . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to either upregulation or downregulation of specific genes, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its effects . The compound’s distribution within the body can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is often found in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . It can also localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s targeting to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to form the imidazo[2,1-b]thiazole core . The resulting intermediate is then further functionalized to introduce the 4-methoxyphenyl and carboxamido groups, followed by esterification to obtain the final methyl ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
相似化合物的比较
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds also possess the imidazo[2,1-b]thiazole core and are studied for their antimicrobial and anticancer properties.
Uniqueness
Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is unique due to the presence of the 4-methoxyphenyl group, which may enhance its biological activity and selectivity. The specific combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
methyl 4-[[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-16-9-5-13(6-10-16)17-11-24-18(12-29-21(24)23-17)19(25)22-15-7-3-14(4-8-15)20(26)28-2/h3-12H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIYXQWSLPBUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
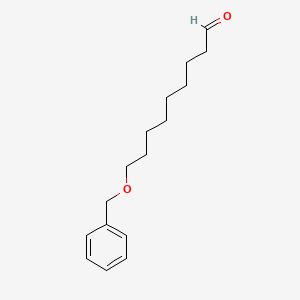
![N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2622789.png)
![6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2622790.png)
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine](/img/structure/B2622792.png)
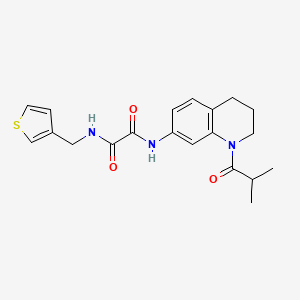
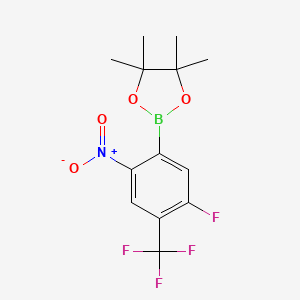
![methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2622795.png)
![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2622796.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)
![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2622799.png)
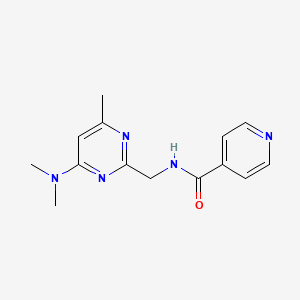
![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2622806.png)
